molecular formula C16H22N2O3S B4828225 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide

Cat. No.: B4828225
M. Wt: 322.4 g/mol
InChI Key: MCPHYBYJVAECQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring attached to a carboxamide group, with a phenyl ring substituted with a sulfonyl group and a 2-methylpiperidin-1-yl group. Its complex structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-bromo-2-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with a phenylcyclopropanecarboxamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.

    N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}propionamide: Contains a propionamide group, offering different chemical properties and reactivity.

    N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}butyramide: Features a butyramide group, which may influence its biological activity and applications.

The uniqueness of this compound lies in its cyclopropane ring, which imparts specific steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12-4-2-3-11-18(12)22(20,21)15-9-7-14(8-10-15)17-16(19)13-5-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPHYBYJVAECQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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